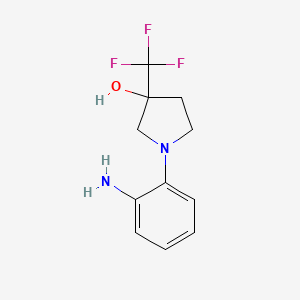
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol
描述
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C11H13F3N2O and its molecular weight is 246.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol is an organic compound characterized by a pyrrolidine ring with a trifluoromethyl group and an amino substituent at the ortho position of the phenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research.
- Molecular Formula : C10H14F3N2O
- Molar Mass : 218.23 g/mol
- CAS Number : 955398-56-8
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The amino and hydroxyl groups facilitate hydrogen bonding, which may enhance binding affinity to target proteins.
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. In particular, it has shown promising results against A549 human lung adenocarcinoma cells:
- Cytotoxicity Assay : The compound was tested at a concentration of 100 µM for 24 hours. Results indicated a significant reduction in cell viability compared to control groups.
- Comparison with Standard Treatments : When compared to cisplatin, a standard chemotherapy drug, the compound exhibited comparable or superior cytotoxic effects on cancer cells while demonstrating lower toxicity towards non-cancerous cells.
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| This compound | A549 | 100 | 66 |
| Cisplatin | A549 | 100 | 70 |
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
Case Studies
- Study on A549 Cells : In a controlled study, the compound was exposed to A549 cells, resulting in a notable decrease in cell viability and induction of apoptosis as evidenced by increased caspase activity.
- In Vivo Models : Animal models have demonstrated that administration of this compound leads to reduced tumor growth rates and improved survival rates when used in conjunction with traditional chemotherapy.
Safety and Toxicology
While the compound shows significant therapeutic potential, preliminary toxicological assessments indicate that it may act as an irritant at higher concentrations. Further studies are warranted to evaluate long-term safety profiles and potential side effects.
属性
IUPAC Name |
1-(2-aminophenyl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O/c12-11(13,14)10(17)5-6-16(7-10)9-4-2-1-3-8(9)15/h1-4,17H,5-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKRNAGCLJWJJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















